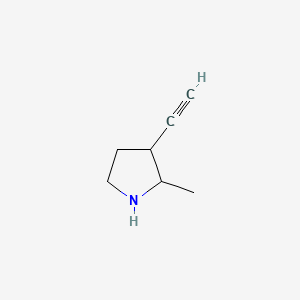
3-Ethynyl-2-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-2-methylpyrrolidine is a nitrogen-containing heterocyclic compound with a five-membered ring structure. This compound is characterized by the presence of an ethynyl group at the third position and a methyl group at the second position of the pyrrolidine ring. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-2-methylpyrrolidine can be achieved through various synthetic routes. One common method involves the alkylation of 2-methylpyrrolidine with an ethynyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine nitrogen, followed by the addition of the ethynyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of a continuous flow reactor allows for precise control of reaction conditions, such as temperature and pressure, which can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-Ethynyl-2-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the ethynyl group.
Substitution: Nucleophilic substitution reactions often require strong bases such as sodium hydride or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学的研究の応用
3-Ethynyl-2-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-Ethynyl-2-methylpyrrolidine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Methylpyrrolidine: Lacks the ethynyl group, resulting in different chemical reactivity and biological activity.
3-Ethynylpyrrolidine: Similar structure but without the methyl group, which can affect its steric and electronic properties.
2-Ethynylpyrrolidine: The position of the ethynyl group is different, leading to variations in its chemical behavior.
Uniqueness
3-Ethynyl-2-methylpyrrolidine is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
特性
分子式 |
C7H11N |
|---|---|
分子量 |
109.17 g/mol |
IUPAC名 |
3-ethynyl-2-methylpyrrolidine |
InChI |
InChI=1S/C7H11N/c1-3-7-4-5-8-6(7)2/h1,6-8H,4-5H2,2H3 |
InChIキー |
NQTWSCBBJOACSM-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCN1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


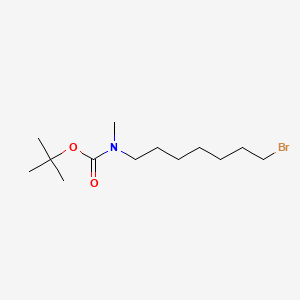
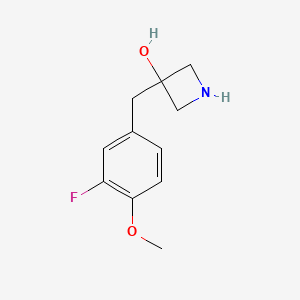
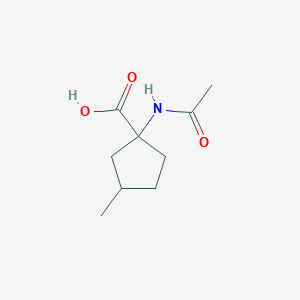
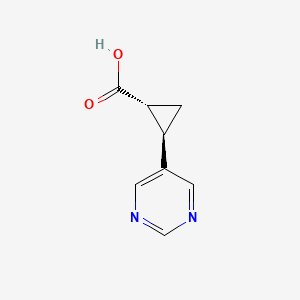
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13560730.png)
![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one](/img/structure/B13560731.png)
![1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560736.png)
![1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine](/img/structure/B13560748.png)
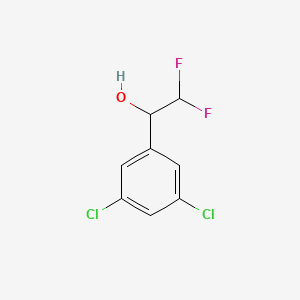
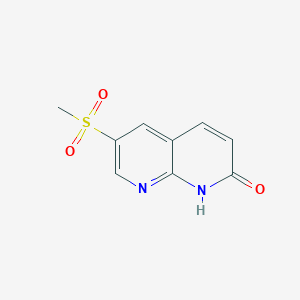
![(2E)-N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B13560758.png)



